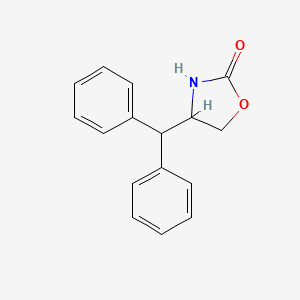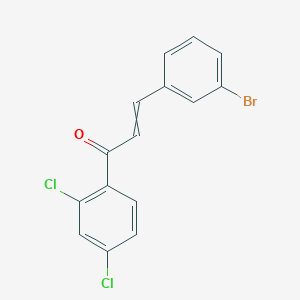
2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-
Descripción general
Descripción
2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-, commonly known as chalcone, is a chemical compound that belongs to the family of flavonoids. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. Chalcone is an important intermediate in the synthesis of various bioactive compounds, including flavonoids, isoflavonoids, and coumarins.
Aplicaciones Científicas De Investigación
Environmental Impact and Contaminant Analysis
Chlorophenols, including compounds related to "2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-," are assessed for their environmental impact, particularly in aquatic environments. The study by Krijgsheld & Gen (1986) highlights the moderate toxicity these compounds exert on mammalian and aquatic life, with considerable effects upon long-term exposure to fish. These chlorophenols' persistence in the environment varies based on microflora's presence and environmental conditions, with a noted organoleptic effect (Krijgsheld & Gen, 1986).
Synthesis and Applications in Chemical Manufacturing
Research into the practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, underscores the challenges and innovations in chemical manufacturing. Qiu et al. (2009) describe a method overcoming the limitations posed by the use of toxic and expensive materials, indicating the broader industrial relevance of efficiently synthesizing complex molecules (Qiu et al., 2009).
Biodegradation and Environmental Processing
The significance of microbial action in the degradation of chemicals like "2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-" is crucial for mitigating environmental impact. Xiu & Zeng (2008) discuss the challenges in the recovery and purification of biologically produced chemicals, emphasizing the need for efficient and sustainable methods to manage the compounds' presence in the environment (Xiu & Zeng, 2008).
Toxicity and Environmental Safety
Analyzing the global trends in the toxicity of related herbicides, such as 2,4-D, Zuanazzi et al. (2020) provide a scientometric review that maps out the development in understanding these compounds' toxicological profiles. This review emphasizes the need for continuous monitoring and research into the health and environmental impacts of such chemicals (Zuanazzi et al., 2020).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUMYJFBZZOZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398641 | |
| Record name | 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- | |
CAS RN |
539857-03-9 | |
| Record name | 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





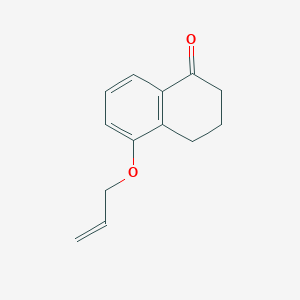
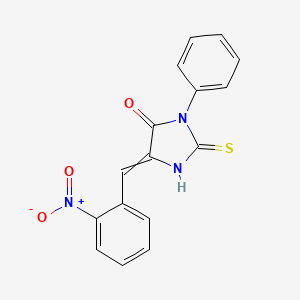
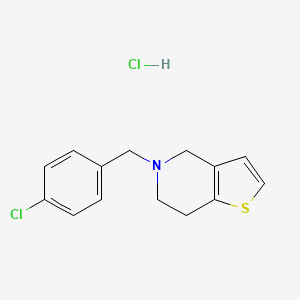

![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)
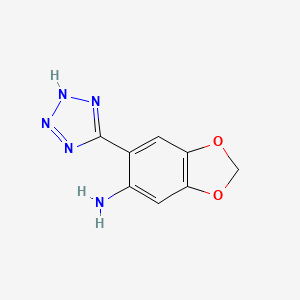
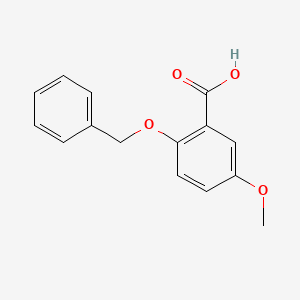

![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)

